(p-Chlorobenzyl)bis(2-(2-cyanoethoxy)ethyl)methylammonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(p-Chlorobenzyl)bis(2-(2-cyanoethoxy)ethyl)methylammonium bromide is a quaternary ammonium compound with the molecular formula C18H25BrClN3O2 and a molecular weight of 430.8. This compound is known for its unique structure, which includes a p-chlorobenzyl group and two 2-(2-cyanoethoxy)ethyl groups attached to a methylammonium bromide core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (p-Chlorobenzyl)bis(2-(2-cyanoethoxy)ethyl)methylammonium bromide typically involves the reaction of p-chlorobenzyl chloride with bis(2-(2-cyanoethoxy)ethyl)methylamine in the presence of a suitable solvent and a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(p-Chlorobenzyl)bis(2-(2-cyanoethoxy)ethyl)methylammonium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and cyanide ions (CN-) are used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives of the compound.
Substitution: Substituted products where the bromide ion is replaced by other nucleophiles.
Wissenschaftliche Forschungsanwendungen
(p-Chlorobenzyl)bis(2-(2-cyanoethoxy)ethyl)methylammonium bromide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of (p-Chlorobenzyl)bis(2-(2-cyanoethoxy)ethyl)methylammonium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved in its mechanism of action include signal transduction and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (p-Chlorobenzyl)bis(2-(2-cyanoethoxy)ethyl)dimethylammonium bromide
- (p-Chlorobenzyl)bis(2-(2-cyanoethoxy)ethyl)ethylammonium bromide
- (p-Chlorobenzyl)bis(2-(2-cyanoethoxy)ethyl)propylammonium bromide
Uniqueness
(p-Chlorobenzyl)bis(2-(2-cyanoethoxy)ethyl)methylammonium bromide is unique due to its specific structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
94276-06-9 |
---|---|
Molekularformel |
C18H25BrClN3O2 |
Molekulargewicht |
430.8 g/mol |
IUPAC-Name |
(4-chlorophenyl)methyl-bis[2-(2-cyanoethoxy)ethyl]-methylazanium;bromide |
InChI |
InChI=1S/C18H25ClN3O2.BrH/c1-22(10-14-23-12-2-8-20,11-15-24-13-3-9-21)16-17-4-6-18(19)7-5-17;/h4-7H,2-3,10-16H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
RYJQZNNFRQRMLE-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](CCOCCC#N)(CCOCCC#N)CC1=CC=C(C=C1)Cl.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.